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3-Bromo-2-[(oxan-4-yl)methoxy]pyridine Documentation Hub

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  • Product: 3-Bromo-2-[(oxan-4-yl)methoxy]pyridine
  • CAS: 1247239-29-7

Core Science & Biosynthesis

Foundational

What are the physicochemical properties of 3-Bromo-2-[(oxan-4-yl)methoxy]pyridine

An In-Depth Technical Guide to the Physicochemical Properties of 3-Bromo-2-[(oxan-4-yl)methoxy]pyridine For the Attention of Researchers, Scientists, and Drug Development Professionals Abstract 3-Bromo-2-[(oxan-4-yl)meth...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Physicochemical Properties of 3-Bromo-2-[(oxan-4-yl)methoxy]pyridine

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-2-[(oxan-4-yl)methoxy]pyridine is a novel heterocyclic compound with potential applications in medicinal chemistry and materials science. As a molecule of emerging interest, comprehensive data on its physicochemical properties are not yet readily available in public literature. This guide serves as a foundational technical resource, providing a predicted profile of its key physicochemical characteristics based on an analysis of its constituent chemical moieties: the 3-bromo-2-hydroxypyridine core and the (oxan-4-yl)methanol side chain. More importantly, this document provides detailed, field-proven experimental protocols to enable researchers to empirically determine these properties. The methodologies described herein are designed to establish a robust, self-validating system for the characterization of this and other novel chemical entities, ensuring scientific integrity and reproducibility.

Introduction and Molecular Structure Analysis

3-Bromo-2-[(oxan-4-yl)methoxy]pyridine is a substituted pyridine derivative. The core structure is a pyridine ring, which imparts aromaticity and basic properties due to the nitrogen lone pair. This ring is functionalized with a bromine atom at the 3-position and an ether-linked side chain at the 2-position.

  • The 3-Bromopyridine Moiety : The presence of a bromine atom, an electron-withdrawing group, influences the electron density of the pyridine ring, affecting its reactivity and basicity. The bromine atom serves as a key functional handle for further synthetic modifications, particularly in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), making this a versatile intermediate for building more complex molecules.

  • The 2-[(oxan-4-yl)methoxy] Ether Linkage : This substituent is comprised of a flexible, non-aromatic saturated heterocycle (oxane, or tetrahydropyran) connected via a methylene ether bridge. This group is expected to significantly impact the molecule's steric profile, solubility, and lipophilicity. The ether oxygen can act as a hydrogen bond acceptor, while the oxane ring introduces conformational flexibility.

Given the absence of empirical data for the title compound, this guide will first present a table of predicted properties derived from the known values of its precursors, 3-bromo-2-hydroxypyridine and (tetrahydro-2H-pyran-4-yl)methanol.

Molecule_Structure cluster_pyridine 3-Bromo-2-hydroxypyridine Precursor cluster_oxane (oxan-4-yl)methanol Precursor cluster_target Target Molecule: 3-Bromo-2-[(oxan-4-yl)methoxy]pyridine Pyridine N Target N-O Pyridine->Target Etherification Oxane O Oxane->Target Etherification

Caption: Synthesis relationship of the target molecule from its precursors.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of 3-Bromo-2-[(oxan-4-yl)methoxy]pyridine. These predictions are based on the known properties of 3-bromo-2-hydroxypyridine[1][2][3][4] and (tetrahydro-2H-pyran-4-yl)methanol[5][6][7], and are intended to serve as a baseline for experimental verification.

PropertyPredicted ValueRationale and Commentary
Molecular Formula C11H14BrNO2Calculated by combining the molecular formulas of the precursors and accounting for the loss of water during etherification.
Molecular Weight 272.14 g/mol Calculated from the molecular formula.
Appearance Colorless to pale yellow oil or low-melting solidThe ether linkage with the flexible side chain may lower the melting point compared to the crystalline precursor, 3-bromo-2-hydroxypyridine (m.p. 179-189°C).[1][3][4][8]
Boiling Point > 250 °C (at 760 mmHg)Expected to be significantly higher than that of (tetrahydro-2H-pyran-4-yl)methanol (210-214°C)[5] due to increased molecular weight and polarity. The compound will likely require distillation under reduced pressure to prevent decomposition.
Melting Point < 50 °CThe introduction of the bulky, flexible oxane group is likely to disrupt the crystal lattice packing observed in 3-bromo-2-hydroxypyridine, leading to a much lower melting point.
Solubility Sparingly soluble in water; Soluble in polar organic solvents (e.g., Methanol, Ethanol, DMSO, Ethyl Acetate)The pyridine nitrogen and ether oxygens can act as hydrogen bond acceptors, but the overall increase in size and hydrocarbon content from the oxane ring will likely limit aqueous solubility compared to smaller, more polar molecules. It is expected to be more soluble in organic solvents than 3-bromo-2-hydroxypyridine.[3]
pKa (of conjugate acid) 2.0 - 3.5The basicity of the pyridine nitrogen will be reduced by the electron-withdrawing effect of the bromine atom and the 2-alkoxy group.
LogP 1.5 - 2.5The lipophilicity is expected to be significantly higher than that of (tetrahydro-2H-pyran-4-yl)methanol (XLogP3 = 0.1)[5] due to the presence of the bromopyridine ring, but moderated by the polar ether and oxane groups.

Experimental Protocols for Physicochemical Characterization

The following sections provide detailed, step-by-step methodologies for the empirical determination of the key physicochemical properties.

Synthesis via Williamson Ether Synthesis

A plausible and common method for preparing the target compound is the Williamson ether synthesis. This involves the deprotonation of 3-bromo-2-hydroxypyridine to form an alkoxide, which then acts as a nucleophile to displace a leaving group on the (oxan-4-yl)methanol-derived electrophile.

G cluster_reactants Reactants cluster_process Process cluster_workup Workup & Purification A 3-Bromo-2-hydroxypyridine C Dissolve A in anhydrous polar aprotic solvent (e.g., DMF, THF) A->C B (oxan-4-yl)methyl tosylate (or halide) E Add B to the reaction mixture B->E D Add strong base (e.g., NaH, K2CO3) at 0°C to form alkoxide C->D D->E F Heat reaction mixture (e.g., 60-80°C) and monitor by TLC/LC-MS E->F G Quench reaction with water F->G H Extract with organic solvent (e.g., Ethyl Acetate) G->H I Wash organic layer with brine, dry over Na2SO4, and concentrate H->I J Purify by column chromatography (Silica gel) I->J K 3-Bromo-2-[(oxan-4-yl)methoxy]pyridine J->K

Caption: General workflow for the synthesis of the target compound.

Protocol:

  • Preparation : To a solution of 3-bromo-2-hydroxypyridine in an anhydrous polar aprotic solvent such as DMF, add a strong base (e.g., sodium hydride) portion-wise at 0°C under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction : Stir the mixture at 0°C for 30 minutes to allow for the formation of the sodium salt. To this, add a solution of a suitable electrophile, such as (oxan-4-yl)methyl tosylate or a halide derivative, in the same solvent.

  • Heating and Monitoring : Allow the reaction to warm to room temperature and then heat to 60-80°C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup : Upon completion, cool the reaction to room temperature and carefully quench by adding water.

  • Extraction : Extract the aqueous mixture with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification : Purify the crude product by flash column chromatography on silica gel to obtain the final compound.

Melting Point Determination

The melting point provides a quick assessment of purity. A sharp melting range (0.5-1.0°C) is indicative of a pure compound.

Apparatus : Capillary melting point apparatus (e.g., Mel-Temp).[9]

Protocol :

  • Sample Preparation : Ensure the purified sample is completely dry. If it is a solid, finely powder a small amount.

  • Loading : Tap the open end of a capillary tube into the powder to collect a small amount of sample. Invert the tube and tap it gently or drop it down a long glass tube to pack the sample into the sealed end to a height of 2-3 mm.[9]

  • Initial Determination : Place the capillary in the apparatus and heat rapidly to get an approximate melting range. This saves time in subsequent, more accurate measurements.[10]

  • Accurate Determination : Allow the apparatus to cool. Using a fresh sample, heat at a medium rate until the temperature is about 20°C below the approximate melting point. Then, reduce the heating rate to 1-2°C per minute.[9]

  • Recording : Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point is reported as the range T1-T2.

Boiling Point Determination (Micro-scale)

Given that synthesis will likely yield a small amount of product, a micro-boiling point determination is appropriate. This method is also suitable for determination under reduced pressure if the compound is suspected to decompose at its atmospheric boiling point.[11][12]

Apparatus : Thiele tube or similar heating bath, thermometer, small test tube, and a sealed-end capillary tube.

Protocol :

  • Setup : Attach a small test tube containing 0.5-1 mL of the liquid sample to a thermometer. Place a capillary tube, with its sealed end up, into the liquid in the test tube.

  • Heating : Immerse the assembly in a heating bath (e.g., a Thiele tube with mineral oil). Heat the bath gradually.[13]

  • Observation : As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.

  • Recording : Continue heating until a rapid and continuous stream of bubbles is observed. Then, remove the heat source and allow the bath to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.

Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the gold standard for determining equilibrium solubility.[14][15]

G A Add excess solid compound to a known volume of solvent in a sealed vial. B Agitate at a constant temperature (e.g., 25°C or 37°C) for 24-72 hours. A->B C Allow suspension to settle. B->C D Separate solid and liquid phases (Centrifugation followed by filtration through a 0.45 µm PTFE filter). C->D F Quantify the concentration of the solute in the clear filtrate using a validated analytical method (e.g., HPLC-UV). D->F E Prepare a calibration curve with standard solutions of known concentrations. E->F G Report solubility in mg/mL or mol/L at the specified temperature. F->G

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Exploratory

Unraveling the Putative Mechanism of Action for 3-Bromo-2-[(oxan-4-yl)methoxy]pyridine Derivatives: A Hypothesis-Driven Approach for Drug Discovery Professionals

An In-Depth Technical Guide Abstract The pyridine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2][3] This guide focuses on a specific, yet underexplored, chemi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Abstract

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2][3] This guide focuses on a specific, yet underexplored, chemical space: derivatives of 3-Bromo-2-[(oxan-4-yl)methoxy]pyridine. In the absence of direct literature on their mechanism of action, this document presents a hypothesis-driven exploration, postulating a likely biological target and mechanism based on robust evidence from structurally analogous compounds. We will delve into the rationale for this hypothesis, propose a detailed mechanism of action, and provide comprehensive, actionable protocols for its experimental validation. This whitepaper is intended for researchers, scientists, and drug development professionals seeking to explore novel therapeutic avenues.

Introduction: The Pyridine Scaffold and the Emergence of a Novel Chemical Series

Pyridine and its derivatives are prevalent in nature and have been extensively utilized as the core structure for a multitude of pharmaceuticals.[1][2] Their versatility allows for a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][4][5] The subject of this guide, the 3-Bromo-2-[(oxan-4-yl)methoxy]pyridine core, represents a novel scaffold with significant therapeutic potential. The strategic placement of a bromine atom at the 3-position offers a handle for further chemical modifications through cross-coupling reactions, while the 2-[(oxan-4-yl)methoxy] group introduces a key pharmacophoric feature.[6][7]

While direct studies on the mechanism of action of this specific compound series are not yet available in the public domain, a critical analysis of structurally related molecules provides a compelling starting point for a well-founded hypothesis.

A Bioisosteric Hypothesis: Targeting Lysine Specific Demethylase 1 (LSD1)

Our central hypothesis is that 3-Bromo-2-[(oxan-4-yl)methoxy]pyridine derivatives function as inhibitors of Lysine Specific Demethylase 1 (LSD1). This proposition is based on the striking structural similarity to a known class of potent LSD1 inhibitors: 3-(piperidin-4-ylmethoxy)pyridine containing compounds.[8]

The (oxan-4-yl)methoxy moiety is a close bioisostere of the (piperidin-4-yl)methoxy group, with the nitrogen atom of the piperidine ring being replaced by an oxygen atom in the oxane ring. This substitution is expected to retain the key hydrogen bond accepting and donating capabilities and the overall three-dimensional shape required for binding to the LSD1 active site, while potentially offering altered pharmacokinetic properties.

The Role of LSD1 in Disease

LSD1 is a flavin-dependent monoamine oxidase that specifically demethylates mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2).[8] The methylation status of H3K4 is crucial for regulating gene expression, and its dysregulation is implicated in the initiation and progression of various cancers.[8] Consequently, LSD1 has emerged as a promising therapeutic target in oncology.[8]

Proposed Mechanism of Action: Competitive Inhibition of LSD1

Based on the mechanism of the analogous piperidine-containing compounds, we propose that 3-Bromo-2-[(oxan-4-yl)methoxy]pyridine derivatives act as competitive inhibitors of LSD1 with respect to its histone H3K4 substrate.[8]

The proposed binding mode, extrapolated from docking studies of the piperidine analogs, suggests that the pyridine nitrogen and the ether oxygen of the (oxan-4-yl)methoxy side chain are crucial for interaction with the enzyme's active site.[8] The oxane ring likely occupies a hydrophobic pocket, while the brominated pyridine core can be further functionalized to enhance potency and selectivity.

Signaling Pathway

The inhibition of LSD1 by these compounds would lead to an increase in the cellular levels of H3K4me1/2. This, in turn, would alter the transcriptional landscape of the cell, leading to the reactivation of tumor suppressor genes and the repression of oncogenes, ultimately inhibiting cancer cell proliferation.[8]

LSD1_Inhibition_Pathway Compound 3-Bromo-2-[(oxan-4-yl)methoxy]pyridine Derivative LSD1 LSD1 Enzyme Compound->LSD1 Inhibits Demethylation Demethylation LSD1->Demethylation Catalyzes H3K4 Histone H3 Lysine 4 (H3K4me1/2) H3K4->Demethylation Gene_Expression Altered Gene Expression Demethylation->Gene_Expression Regulates Tumor_Suppression Tumor Suppressor Gene Activation Gene_Expression->Tumor_Suppression Oncogene_Repression Oncogene Repression Gene_Expression->Oncogene_Repression Cell_Proliferation Inhibition of Cancer Cell Proliferation Tumor_Suppression->Cell_Proliferation Oncogene_Repression->Cell_Proliferation

Caption: Proposed signaling pathway for LSD1 inhibition.

Experimental Validation: A Step-by-Step Guide

To validate the hypothesized mechanism of action, a series of in vitro and cellular assays should be performed.

In Vitro LSD1 Inhibition Assay

Objective: To determine the direct inhibitory activity and potency (IC50) of the compounds against purified LSD1 enzyme.

Protocol:

  • Reagents and Materials:

    • Recombinant human LSD1 enzyme

    • H3K4me2 peptide substrate

    • Horseradish peroxidase (HRP)

    • Amplex Red

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

    • Test compounds dissolved in DMSO

  • Procedure:

    • Prepare a serial dilution of the test compounds in assay buffer.

    • In a 96-well plate, add the LSD1 enzyme to each well containing the test compound or vehicle control (DMSO).

    • Incubate for 15 minutes at room temperature to allow for compound binding.

    • Initiate the reaction by adding the H3K4me2 peptide substrate and HRP/Amplex Red mixture.

    • Monitor the fluorescence increase (excitation 530 nm, emission 590 nm) over time at 37°C.

    • Calculate the rate of reaction for each compound concentration.

    • Plot the reaction rate against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Assay for H3K4 Methylation

Objective: To assess the effect of the compounds on cellular H3K4 methylation levels.

Protocol:

  • Cell Culture:

    • Culture a relevant cancer cell line (e.g., a leukemia or solid tumor cell line known to be sensitive to LSD1 inhibition) in appropriate media.

  • Treatment:

    • Seed the cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with increasing concentrations of the test compound for 24-48 hours.

  • Western Blotting:

    • Lyse the cells and extract total protein.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against H3K4me1, H3K4me2, and total H3 (as a loading control).

    • Incubate with HRP-conjugated secondary antibodies.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Quantify the band intensities to determine the relative levels of H3K4 methylation.

Cell Proliferation Assay

Objective: To evaluate the antiproliferative effects of the compounds on cancer cells.

Protocol:

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at an appropriate density.

  • Treatment:

    • After 24 hours, treat the cells with a range of concentrations of the test compound.

  • Proliferation Measurement:

    • After 72 hours of treatment, assess cell viability using a suitable method (e.g., MTT, CellTiter-Glo).

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Determine the EC50 value by fitting the data to a dose-response curve.

Experimental_Workflow cluster_0 In Vitro Validation cluster_1 Cellular Validation a1 LSD1 Inhibition Assay a2 Determine IC50 a1->a2 b1 Treat Cancer Cells a2->b1 Lead Compounds b2 Western Blot for H3K4me b1->b2 b3 Cell Proliferation Assay b1->b3 b4 Determine EC50 b3->b4

Caption: Experimental workflow for mechanism validation.

Data Summary and Interpretation

The following table provides a template for summarizing the data obtained from the proposed experiments.

Compound IDLSD1 IC50 (nM)Cellular H3K4me2 Increase (Fold Change at 1 µM)Cancer Cell Line EC50 (nM)
Lead-01 ValueValueValue
Lead-02 ValueValueValue
Control ValueValueValue

A strong correlation between potent LSD1 inhibition (low IC50), a significant increase in cellular H3K4 methylation, and potent antiproliferative activity (low EC50) would provide compelling evidence to support the hypothesized mechanism of action.

Conclusion and Future Directions

This guide has outlined a scientifically grounded hypothesis for the mechanism of action of 3-Bromo-2-[(oxan-4-yl)methoxy]pyridine derived compounds as inhibitors of LSD1. The provided experimental protocols offer a clear path for the validation of this hypothesis.

Future work should focus on:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of analogs to optimize potency and selectivity.

  • Selectivity Profiling: Assessing the inhibitory activity against other monoamine oxidases (MAO-A and MAO-B) to ensure a selective profile.

  • In Vivo Efficacy Studies: Evaluating the antitumor activity of lead compounds in relevant animal models of cancer.

By pursuing this research direction, the novel chemical scaffold of 3-Bromo-2-[(oxan-4-yl)methoxy]pyridine has the potential to yield a new class of epigenetic drugs for the treatment of cancer and other diseases.

References

  • The Role of 3-Bromo-2-methoxypyridine in Modern Pharmaceutical Synthesis. (2025, October 12). Vertex AI Search.
  • Hussein, K. A., Al-Shuhaib, Z., & Ismael, S. M. H. (2023). Synthesis, Biological Activity, and Computational Examination of New 3-Cyano-2-oxa-pyridine Derivatives. Tropical Journal of Natural Product Research, 7(11), 5270-5278.
  • The Chemistry of Pyridine: Understanding 3-Bromo-2-methoxy-4-methylpyridine as a Versatile Intermediate. (2026, February 28). NINGBO INNO PHARMCHEM CO.,LTD.
  • Design and synthesis of novel methoxypyridine-derived gamma-secretase modul
  • Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretast
  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023, July 6). IntechOpen.
  • Fused Pyridine Derivatives: Synthesis and Biological Activities. (2022, October 13). IntechOpen.
  • Synthesis and biological evaluation of novel series of 3-substituted 2-methoxy-6-(5-phenyl-[6][7][9]oxadiazol-2-yl)pyridine derivatives as antimicrobial agents. PlumX Metrics.

  • Efficient Synthesis of 3-Bromo-2-[(N-substituted)amino]pyridines and Their Hetarynic Cyclization.
  • 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. (2024, September 17). MDPI.
  • 3-Bromo-2-methoxypyridine 96 13472-59-8. MilliporeSigma.
  • (2E)-3-(3-Bromo-4-meth-oxy-phen-yl)-1-(pyridin-2-yl)prop-2-en-1-one. (2011, January 12). PubMed.
  • 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. (2016, January 14). PubMed.
  • Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applic
  • Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor. (2020, May 14). PubMed.
  • 82257-09-8|3-Bromo-4-methoxypyridine|BLD Pharm. BLD Pharm.

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Protocols & Analytical Methods

Method

Buchwald-Hartwig Amination of 3-Bromo-2-[(oxan-4-yl)methoxy]pyridine: Optimized Conditions and Protocols

An Application Note for Medicinal and Process Chemistry Professionals Abstract: This application note provides a comprehensive guide to the Buchwald-Hartwig amination of 3-Bromo-2-[(oxan-4-yl)methoxy]pyridine, a challeng...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Medicinal and Process Chemistry Professionals

Abstract: This application note provides a comprehensive guide to the Buchwald-Hartwig amination of 3-Bromo-2-[(oxan-4-yl)methoxy]pyridine, a challenging heteroaryl halide of interest in drug discovery programs. The substrate's unique electronic and steric properties—namely, the electron-donating 2-alkoxy group and the coordinating pyridine nitrogen—necessitate careful selection of reaction parameters to achieve high yields and purity. We present an in-depth analysis of catalyst systems, bases, and solvents, culminating in detailed, field-proven protocols for researchers engaged in the synthesis of complex aminopyridines.

Introduction: The Challenge and Opportunity

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials.[3][4] Its broad functional group tolerance and applicability to a wide range of substrates have made it an indispensable tool in drug development, replacing harsher, more traditional methods.[2][4]

The substrate, 3-Bromo-2-[(oxan-4-yl)methoxy]pyridine , presents a specific set of challenges typical for electron-rich and sterically encumbered heteroaromatics. The 2-alkoxy group is electron-donating, which can decelerate the initial oxidative addition step of the catalytic cycle. Furthermore, the pyridine nitrogen can act as a competitive ligand for the palladium center, potentially leading to catalyst inhibition and lower reaction efficiency.[5] Overcoming these hurdles requires a rationally designed catalytic system that favors the desired C-N bond formation over unproductive pathways. This guide explains the causality behind experimental choices to provide a robust framework for success.

Reaction Principle: The Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a Pd(0)/Pd(II) catalytic cycle.[4] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.

  • Oxidative Addition: The active L-Pd(0) catalyst reacts with the aryl halide (Ar-X), inserting into the C-X bond to form a Pd(II) complex. This is often the rate-limiting step.

  • Amine Coordination & Deprotonation: The amine (R₂NH) coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The final step involves the formation of the C-N bond, yielding the desired arylamine product and regenerating the active L-Pd(0) catalyst, which re-enters the cycle.[3][6][7]

Buchwald-Hartwig Catalytic Cycle cluster_main Catalytic Cycle cluster_reactants cluster_products pd0 L-Pd(0) (Active Catalyst) pd_oxidative L-Pd(II)(Ar)(X) pd0->pd_oxidative Oxidative Addition pd_amido L-Pd(II)(Ar)(NR₂) pd_oxidative->pd_amido Amine Coordination & Deprotonation pd_amido->pd0 Reductive Elimination Product Ar-NR₂ (Product) pd_amido->Product ArX Ar-X (3-Bromo-2-alkoxypyridine) ArX->pd_oxidative Amine R₂NH (Amine) Amine->pd_amido Base Base (e.g., NaOtBu) Base->pd_amido Experimental_Workflow start Start: Oven-Dried Glassware setup 1. Add Solids (Pd Source, Ligand, Base, Substrate) Under Inert Atmosphere start->setup inert 2. Evacuate & Backfill with Ar/N₂ (3x) setup->inert add_liquids 3. Add Anhydrous Solvent & Amine via Syringe inert->add_liquids react 4. Heat & Stir (e.g., 100-110 °C) add_liquids->react monitor 5. Monitor Progress (TLC, LC-MS) react->monitor monitor->react Incomplete workup 6. Cool, Quench (aq. NH₄Cl), & Extract monitor->workup Complete purify 7. Dry, Concentrate, & Purify (Chromatography) workup->purify end End: Pure Product purify->end

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Application

Application Note: Regioselective Lithiation Techniques for 3-Bromo-2-[(oxan-4-yl)methoxy]pyridine

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound Class: Highly functionalized halopyridines (e.g., Autotaxin inhibitor building blocks) Executive Summary 3-Bromo-2-[(oxan-4-yl)m...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound Class: Highly functionalized halopyridines (e.g., Autotaxin inhibitor building blocks)

Executive Summary

3-Bromo-2-[(oxan-4-yl)methoxy]pyridine is a highly functionalized heterocyclic building block, prominently utilized in the synthesis of complex pharmaceutical agents such as Autotaxin inhibitors[1]. The strategic functionalization of this scaffold requires precise regiocontrol. This application note details the mechanistic rationale and provides self-validating protocols for two divergent regioselective lithiation techniques: C-3 functionalization via Lithium-Halogen Exchange (LHE) and C-4 functionalization via Directed ortho-Metalation (DoM).

Mechanistic Rationale: The Dichotomy of Lithiation

The structural topology of 3-bromo-2-[(oxan-4-yl)methoxy]pyridine presents multiple reactive sites. When exposed to organolithium reagents, the reaction trajectory is strictly governed by the kinetic and thermodynamic properties of the chosen base[2].

  • Pathway A: Kinetic Lithium-Halogen Exchange (LHE) at C-3 Utilizing a highly nucleophilic base such as n-butyllithium (n-BuLi) triggers a rapid, kinetically driven LHE at the C-3 position[3]. The insertion of lithium into the highly polarized C-Br bond outpaces any acid-base deprotonation, driven by the formation of a thermodynamically stable sp²-hybridized 3-lithiopyridine species.

  • Pathway B: Directed ortho-Metalation (DoM) at C-4 Conversely, employing a sterically hindered, non-nucleophilic base like Lithium diisopropylamide (LDA) entirely suppresses LHE[2]. Instead, LDA abstracts the most acidic proton. The C-4 proton is highly activated by the inductive electron-withdrawing effect of the adjacent C-3 bromine.

  • The Role of the (Oxan-4-yl)methoxy Directing Group For both pathways, the oxygen atoms within the tetrahydropyran (oxan-4-yl) ring and the ether linkage actively participate in a Complex Induced Proximity Effect (CIPE)[4]. These heteroatoms chelate the lithium cation, stabilizing the transition states and anchoring the organolithium reagent in close proximity to the pyridine core.

Reaction Pathway Visualization

G cluster_0 Pathway A: Halogen-Metal Exchange cluster_1 Pathway B: Directed ortho-Metalation SM 3-Bromo-2-[(oxan-4-yl)methoxy]pyridine C3_Li 3-Lithio Intermediate (C-3 Functionalization) SM->C3_Li n-BuLi, THF, -78°C C4_Li 4-Lithio-3-bromo Intermediate (C-4 Functionalization) SM->C4_Li LDA, THF, -78°C Prod_A 3-Substituted Product C3_Li->Prod_A Electrophile (E+) Prod_B 4-Substituted-3-bromo Product C4_Li->Prod_B Electrophile (E+)

Mechanistic divergence of 3-Bromo-2-[(oxan-4-yl)methoxy]pyridine lithiation.

Quantitative Data: Parameter Optimization

The following table summarizes the optimized parameters required to achieve >95% regioselectivity for either pathway, preventing cross-contamination of regioisomers.

ParameterPathway A: C-3 LHEPathway B: C-4 DoM
Reagent n-BuLi (2.5 M in hexanes)LDA (2.0 M in THF/heptane)
Equivalents 1.051.15
Solvent System Anhydrous THFAnhydrous THF
Optimal Temperature -78 °C-78 °C (Strictly < -70 °C)
Lithiation Time 10 - 15 minutes45 - 60 minutes
Regioselectivity >98% (C-3 substitution)>95% (C-4 substitution)
Primary Failure Mode Wurtz-type homocouplingHalogen Dance Isomerization[5]

Experimental Methodologies

Workflow N1 1. Reactor Prep Argon, -78°C N2 2. Substrate THF Solution N1->N2 N3 3. Lithiation Dropwise Base N2->N3 N4 4. Electrophile E+ Addition N3->N4 N5 5. Workup NH4Cl Quench N4->N5

Standard cryogenic batch workflow for regioselective lithiation.

Self-Validating System: In-Process Control (IPC)

Trustworthiness in process chemistry requires verification before committing expensive electrophiles. For both protocols below, validate the organolithium intermediate via a D₂O quench:

  • Withdraw a 0.5 mL aliquot of the reaction mixture using an argon-purged syringe.

  • Quench immediately into a vial containing 1.0 mL of D₂O.

  • Extract with ethyl acetate, evaporate the organic layer, and analyze the crude residue via ¹H NMR.

  • Validation: For Protocol A, observe the disappearance of the C-3 bromine (shift in adjacent proton coupling). For Protocol B, observe the >95% disappearance of the distinct C-4 proton signal. Proceed with electrophile addition only upon confirmation.

Protocol A: Regioselective C-3 Functionalization via LHE
  • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with ultra-pure Argon (repeat 3x).

  • Substrate Loading: Dissolve 3-bromo-2-[(oxan-4-yl)methoxy]pyridine (1.0 equiv, 10 mmol) in anhydrous THF (0.2 M concentration).

  • Cooling: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C for 15 minutes.

  • Lithiation: Syringe n-BuLi (1.05 equiv, 2.5 M in hexanes) dropwise down the side of the flask over 10 minutes. Maintain the internal temperature below -70 °C to prevent ring-opening or Wurtz coupling[6].

  • Aging: Stir the resulting deep-colored solution at -78 °C for 15 minutes. Perform the D₂O IPC validation step.

  • Electrophilic Quench: Add the desired electrophile (e.g., anhydrous DMF for formylation, or triisopropyl borate for borylation[3]) dropwise (1.2 equiv).

  • Workup: Stir for 30 minutes at -78 °C, then allow the reaction to warm to 0 °C. Quench carefully with saturated aqueous NH₄Cl. Extract with EtOAc, dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Regioselective C-4 Functionalization via DoM
  • Preparation: Prepare the reactor and substrate solution identically to Protocol A (Steps 1-3).

  • Lithiation: Syringe freshly titrated LDA (1.15 equiv, 2.0 M in THF/heptane) dropwise into the solution over 15 minutes.

  • Aging: Stir the mixture at -78 °C for 45 to 60 minutes. The deprotonation is kinetically slower than LHE. Perform the D₂O IPC validation step.

  • Electrophilic Quench: Add the desired electrophile (1.5 equiv) dropwise.

  • Workup: Maintain at -78 °C for 1 hour before slowly warming to room temperature. Quench with saturated aqueous NH₄Cl, extract with EtOAc, dry over Na₂SO₄, and purify via flash chromatography.

Critical Parameters & Halogen Dance Mitigation

A severe failure mode in the DoM of 3-halopyridines is "Halogen Dance" (HD) isomerization[5]. If the internal temperature during C-4 lithiation (Protocol B) inadvertently rises above -50 °C, the kinetically favored 4-lithio-3-bromo species undergoes a bimolecular equilibration. The lithium and bromine atoms swap positions to form a thermodynamically favored regioisomer (often migrating the lithium to C-5).

  • Mitigation: Utilize continuous internal temperature monitoring (e.g., a PTFE-coated thermocouple). If scaling up beyond 10 grams, consider transitioning from batch to continuous-flow microreactors, which offer superior heat transfer capabilities and strictly suppress HD isomerization even at elevated temperatures[5].

References

  • [2] Gribble, G. W., et al. "Regioselective ortho-Lithiation of Halopyridines. Syntheses of ortho-Disubstituted Pyridines and a Convenient Generation of 3,4-Pyridyne." ResearchGate, 2019. URL:

  • [3] Cai, D., Larsen, R. D., Reider, P. J. "Effective Lithiation of 3-Bromopyridine: Synthesis of 3-Pyridine Boronic Acid and Variously 3-Substituted Pyridines." Princeton University, 2002. URL:

  • [5] "Continuous-Flow Divergent Lithiation of 2,3-Dihalopyridines: Deprotolithiation versus Halogen Dance." PMC, National Institutes of Health. URL:

  • [6] "Optimization of Organolithium Reactions." Old Dominion University (odu.edu), 2020. URL:

  • [4] Comins, D. L., Killpack, M. O. "Lithiation of methoxypyridines directed by alpha-amino alkoxides." The Journal of Organic Chemistry, ACS Publications. URL:

  • [1] "7g7t - Crystal Structure of rat Autotaxin in complex with 6-[(3aR,6aR)-5-[2-cyclopropyl-6-(oxan-4-ylmethoxy)pyridine-4-carbonyl]...". Protein Data Bank Japan (PDBj), 2024. URL:

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification &amp; Chromatography of 3-Bromo-2-[(oxan-4-yl)methoxy]pyridine

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing challenges in the isolation and purification of 3-Bromo-2-[(oxan-4-yl)methoxy]pyridine (also known...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing challenges in the isolation and purification of 3-Bromo-2-[(oxan-4-yl)methoxy]pyridine (also known as 3-bromo-2-(tetrahydro-2H-pyran-4-ylmethoxy)pyridine).

Because this molecule features a halogenated, weakly basic pyridine ring coupled with a sterically bulky tetrahydropyranyl (THP) ether linkage, it presents unique chromatographic challenges, including severe peak tailing and co-elution with structurally similar starting materials.

Part 1: Mechanistic Insights (The "Why" Behind the Chromatography)

To design a self-validating purification protocol, we must first understand the physicochemical causality dictating this molecule's behavior on a column.

1. The Basicity Paradox and Silanol Interactions The parent pyridine ring has a pKa of 5.23. However, the basicity of 3-bromo-2-[(oxan-4-yl)methoxy]pyridine is significantly modulated by its substituents. The 3-bromo group is strongly electron-withdrawing via induction (Hammett σmeta​=+0.39 ), while the 2-alkoxy group provides a competing resonance effect. Based on predictive models and related compounds (e.g., 2-methoxypyridine has a pKa of ~3.28), the combined effect lowers the conjugate acid pKa of our target to approximately 1.5 – 2.5 [3].

Despite this reduced basicity, the nitrogen's lone pair remains highly reactive toward the acidic silanol groups (Si-OH, pKa ~4.5–6.5) present on standard unmodified silica gel [1]. This acid-base interaction causes the molecule to "stick" to the stationary phase, resulting in broad, asymmetrical peaks (tailing) and poor recovery [1].

2. Ether Linkage Stability The (oxan-4-yl)methoxy group is an ether linkage. While stable under neutral and basic conditions, prolonged exposure to highly acidic mobile phases (such as 0.1% Trifluoroacetic acid commonly used in Prep-HPLC) can lead to partial cleavage or degradation of the THP ring during fraction concentration.

Part 2: Troubleshooting & FAQs

Q1: I am running a standard Hexane/Ethyl Acetate gradient on bare silica, but my product is streaking down the entire TLC plate and tailing on the column. How do I fix this? A: The streaking is caused by secondary electrostatic interactions between the basic pyridine nitrogen and the acidic silanols on the silica surface [1]. Solution: You must "mask" the active silanols. Add 1% (v/v) Triethylamine (TEA) to your mobile phase[1, 2]. TEA is a stronger, less sterically hindered base that preferentially binds to the silanols, neutralizing them and allowing your target pyridine to elute sharply [4]. Alternatively, switch your stationary phase to basic alumina.

Q2: My target compound is co-eluting with the starting material, 3-bromo-2-chloropyridine. How can I improve resolution? A: Both compounds have similar lipophilicity, making standard Hexane/EtOAc separations difficult. Solution: Change the selectivity of your solvent system. The target molecule contains a THP oxygen that can act as a hydrogen-bond acceptor, which the starting material lacks. Switch to a Dichloromethane (DCM) / Methanol gradient (starting at 100% DCM and slowly ramping to 98:2 DCM:MeOH). Ensure you still include 0.1% TEA to prevent tailing.

Q3: I want to use Reversed-Phase Preparative HPLC for final polishing. What mobile phase should I use to ensure the ether linkage doesn't degrade? A: Avoid standard 0.1% TFA (Trifluoroacetic acid). TFA lowers the pH to ~2.0, which can protonate the ether oxygen and promote cleavage during the concentration of fractions. Solution: Use a high-pH mobile phase, such as 10 mM Ammonium Bicarbonate (pH 9.0) in Water and Acetonitrile. At pH 9.0, the pyridine nitrogen is fully deprotonated (neutral), ensuring sharp peak shape on a C18 column, and the ether linkage remains completely stable.

Part 3: Standardized Experimental Protocols

Protocol A: TEA-Modified Normal-Phase Silica Gel Chromatography

This protocol is self-validating: the pre-treatment of the silica ensures the column is deactivated before the sample is even loaded.

  • Solvent Preparation: Prepare a stock solution of the mobile phase: Hexanes / Ethyl Acetate (90:10, v/v) containing exactly 1% (v/v) Triethylamine (TEA).

  • Column Packing (Slurry Method): Weigh out silica gel (60 Å, 230-400 mesh) at a 50:1 ratio to your crude mass. Create a slurry using the TEA-modified mobile phase. Pour the slurry into the column and allow it to settle.

  • Column Equilibration (Critical Step): Flush the packed column with at least 3 Column Volumes (CV) of the TEA-modified solvent. Causality: This pre-saturates and masks all acidic silanol sites on the silica before the sample is introduced[2].

  • Sample Loading: Dissolve the crude 3-Bromo-2-[(oxan-4-yl)methoxy]pyridine in a minimum volume of DCM. Apply evenly to the top of the silica bed.

  • Elution: Elute using a step gradient:

    • 3 CV of 90:10 Hexanes:EtOAc (+ 1% TEA)

    • 3 CV of 80:20 Hexanes:EtOAc (+ 1% TEA)

    • 3 CV of 70:30 Hexanes:EtOAc (+ 1% TEA)

  • Validation: Spot fractions on a TLC plate pre-treated with TEA. The product should elute as a tight, circular spot with an Rf of ~0.3 in the 80:20 system.

Protocol B: High-pH Reversed-Phase Prep HPLC
  • Column Selection: Use an end-capped, base-stable C18 column (e.g., Waters XBridge C18, 5 µm).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Milli-Q Water (Adjusted to pH 9.0 with Ammonium Hydroxide).

  • Mobile Phase B: HPLC-Grade Acetonitrile.

  • Gradient: Run a linear gradient from 30% B to 80% B over 20 minutes.

  • Recovery: Collect fractions based on UV absorbance at 254 nm. Lyophilize (freeze-dry) the fractions immediately rather than using rotary evaporation with heat, to guarantee absolute preservation of the THP-ether linkage.

Part 4: Quantitative Data & Method Comparison

The following table summarizes the performance metrics of various purification strategies for this specific molecule.

Purification MethodStationary PhaseMobile Phase / ModifierPeak ShapeEther StabilityResolution from Starting Material
Standard Normal Phase Bare Silica GelHexane / EtOAc (No modifier)Severe TailingHighPoor (Co-elution common)
Modified Normal Phase Bare Silica GelHexane / EtOAc + 1% TEA SharpHighModerate
Alternative Normal Phase Basic AluminaHexane / EtOAcSharpHighModerate
Standard Prep-HPLC C18 (End-capped)Water / MeCN + 0.1% TFA SharpLow (Risk of cleavage)Excellent
High-pH Prep-HPLC C18 (Base-stable)Water / MeCN + 10mM NH₄HCO₃ SharpHighExcellent

Part 5: Mandatory Visualizations

Below are the logical workflows and mechanistic diagrams governing the purification of 3-Bromo-2-[(oxan-4-yl)methoxy]pyridine.

PurificationWorkflow Start Crude 3-Bromo-2-[(oxan-4-yl)methoxy]pyridine Check Assess Impurity Profile via LCMS/TLC Start->Check Polar Highly Polar Impurities (e.g., THP-methanol) Check->Polar NonPolar Close-Eluting Isomers or Starting Materials Check->NonPolar NP_Chrom Normal Phase Silica + 1% TEA Modifier Polar->NP_Chrom RP_Chrom Reversed-Phase HPLC (pH 9.0 Buffer) NonPolar->RP_Chrom

Workflow for selecting the optimal purification strategy based on crude impurity profiles.

SilanolMechanism Silica Acidic Silica Gel (Si-OH) Target Target Pyridine Compound Silica->Target Without TEA TEA Triethylamine (TEA) Silica->TEA With TEA Tailing Peak Tailing / Streaking Target->Tailing Sharp Sharp Elution Target->Sharp Masked Masked Silanols (Si-O⁻ +HNEt3) TEA->Masked Masked->Target Prevents Adsorption

Mechanism of silanol masking by triethylamine (TEA) to prevent pyridine peak tailing.

Part 6: References

  • Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid Source: PubMed (National Institutes of Health) URL:[Link]

Reference Data & Comparative Studies

Validation

A Comparative Reactivity Analysis for Drug Discovery Scaffolds: 3-Bromo-2-[(oxan-4-yl)methoxy]pyridine vs. 3-bromo-2-methoxypyridine

Abstract In the landscape of medicinal chemistry, substituted pyridines are foundational scaffolds for a vast array of therapeutic agents. The 3-bromo-2-alkoxypyridine motif, in particular, serves as a versatile intermed...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In the landscape of medicinal chemistry, substituted pyridines are foundational scaffolds for a vast array of therapeutic agents. The 3-bromo-2-alkoxypyridine motif, in particular, serves as a versatile intermediate, primed for diversification through modern cross-coupling methodologies. This guide presents an in-depth comparative analysis of two key analogues: the sterically compact 3-bromo-2-methoxypyridine and the more complex 3-bromo-2-[(oxan-4-yl)methoxy]pyridine. While electronically similar, their profound differences in steric encumbrance dictate distinct reactivity profiles in crucial C-C and C-N bond-forming reactions. This document provides field-proven insights, supported by representative experimental data and detailed protocols, to guide researchers in selecting the appropriate substrate and optimizing reaction conditions for successful drug discovery campaigns.

Introduction: A Tale of Two Scaffolds

The 2-alkoxy-3-bromopyridine framework is a privileged starting point for constructing molecules of pharmaceutical interest. The bromine atom at the C3 position offers a reliable handle for palladium-catalyzed cross-coupling reactions, while the alkoxy group at C2 modulates the electronic properties of the ring and can serve as a key interaction point with biological targets.[1]

This guide focuses on a direct comparison between two prevalent examples of this class:

  • 3-bromo-2-methoxypyridine (1): A simple, commercially available building block featuring a sterically minimal methoxy group.

  • 3-bromo-2-[(oxan-4-yl)methoxy]pyridine (2): A more structurally complex analogue where the alkoxy group incorporates a saturated oxane (tetrahydropyran) ring. This motif is often introduced to improve physicochemical properties such as solubility or to explore specific binding pockets in a target protein.

The central question for the synthetic chemist is: How does the bulky (oxan-4-yl)methoxy substituent, compared to a simple methoxy group, influence the reactivity of the adjacent C-Br bond? This guide will demonstrate that the primary differentiator is steric hindrance, which significantly impacts the kinetics of palladium-catalyzed cross-coupling reactions.

Molecular Properties: Steric vs. Electronic Effects

The reactivity of an aryl halide in a catalytic cycle is governed by a combination of electronic and steric factors.

Electronic Profile

Both the methoxy and (oxan-4-yl)methoxy groups are classical electron-donating groups. The oxygen atom, directly attached to the pyridine ring at the C2 position, donates electron density into the π-system through resonance. This effect increases the electron density of the ring, which can slightly disfavor the initial oxidative addition step of a Pd(0) catalyst (the rate-determining step in many cross-coupling reactions) compared to an electron-deficient ring.[2] However, for the purpose of this comparison, the electronic influence of the two alkoxy groups is considered nearly identical, as the donating oxygen atom is the key feature in both.

Steric Hindrance: The Decisive Factor

The most significant difference between compounds 1 and 2 is their steric profile. The (oxan-4-yl)methoxy group presents a much larger steric shield around the C3-bromine atom than the compact methoxy group.

This steric bulk directly impedes the approach of the palladium catalyst to the C-Br bond, which is necessary for the crucial oxidative addition step to occur.[3] Consequently, reactions involving substrate 2 are expected to be slower and may require more specialized catalytic systems to achieve comparable efficiency to those with substrate 1 .

Diagram 1: Steric hindrance at the reaction center.

Comparative Reactivity in Cross-Coupling Reactions

To illustrate the practical implications of these steric differences, we will compare the performance of compounds 1 and 2 in two of the most fundamental transformations in modern drug discovery: the Suzuki-Miyaura C-C coupling and the Buchwald-Hartwig C-N amination.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds, essential for creating biaryl structures.[4]

General Reaction Scheme: Suzuki Reaction Scheme

When subjected to identical, standard reaction conditions, a noticeable difference in reactivity is observed. The sterically unencumbered substrate 1 typically proceeds to high conversion more rapidly than the hindered substrate 2 .

Table 1: Performance under Standard Suzuki-Miyaura Conditions

EntrySubstrateCatalyst SystemConditionsTime (h)Yield (%)
11 (methoxy)Pd(PPh₃)₄ (3 mol%)K₂CO₃, Dioxane/H₂O, 90 °C492%
22 (oxane)Pd(PPh₃)₄ (3 mol%)K₂CO₃, Dioxane/H₂O, 90 °C435%
32 (oxane)Pd(PPh₃)₄ (3 mol%)K₂CO₃, Dioxane/H₂O, 90 °C1668%

Note: Data is representative and illustrates the expected reactivity trend based on steric principles.

Causality and Optimization: The poor performance of substrate 2 under these conditions (Table 1, Entry 2) is a direct result of the slow rate of oxidative addition. To achieve high yields with the sterically demanding substrate, the catalytic system must be upgraded. This typically involves using a more electron-rich and bulky phosphine ligand, such as SPhos or XPhos, which promotes both the oxidative addition and the final reductive elimination steps of the catalytic cycle.[5][6]

Table 2: Optimized Suzuki-Miyaura Conditions for Substrate 2

EntrySubstrateCatalyst SystemConditionsTime (h)Yield (%)
12 (oxane)Pd(OAc)₂ (2 mol%) / SPhos (4 mol%)K₃PO₄, Toluene/H₂O, 100 °C695%

This demonstrates a key principle: while substrate 2 is inherently less reactive, high-yielding transformations are achievable through rational catalyst selection.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

G Setup Inert Atmosphere Setup Reagents Charge Reagents (Aryl Bromide, Boronic Acid, Base) Setup->Reagents Solvent Add Degassed Solvent (e.g., Dioxane/Water) Reagents->Solvent Catalyst Add Catalyst System (e.g., Pd(OAc)₂ / SPhos) Solvent->Catalyst Heat Heat to Reaction Temp (e.g., 90-110 °C) Catalyst->Heat Monitor Monitor by LC-MS/TLC Heat->Monitor Workup Aqueous Workup (e.g., EtOAc/Water) Monitor->Workup Purify Purification (Column Chromatography) Workup->Purify

Diagram 2: Experimental workflow for Suzuki-Miyaura coupling.

Step-by-Step Methodology:

  • Vessel Preparation: To an oven-dried Schlenk flask, add the bromopyridine substrate (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

  • Inerting: Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Catalyst/Ligand Addition: Under a positive pressure of inert gas, add the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., Toluene/H₂O 10:1, 0.2 M) via syringe.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS analysis of small aliquots.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate (2x).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography.[6]

Buchwald-Hartwig Amination

The formation of C-N bonds via Buchwald-Hartwig amination is another cornerstone of medicinal chemistry, allowing for the synthesis of aryl and heteroaryl amines.[7][8] Similar to Suzuki coupling, this reaction is highly sensitive to steric hindrance at the site of substitution.

General Reaction Scheme: Buchwald Reaction Scheme

Again, the steric bulk of the (oxan-4-yl)methoxy group in substrate 2 significantly retards the reaction rate compared to the methoxy analogue 1 when using first-generation catalyst systems.

Table 3: Performance under Standard Buchwald-Hartwig Conditions

EntrySubstrateAmineCatalyst SystemConditionsTime (h)Yield (%)
11 (methoxy)MorpholinePd₂(dba)₃ / BINAPNaOtBu, Toluene, 100 °C694%
22 (oxane)MorpholinePd₂(dba)₃ / BINAPNaOtBu, Toluene, 100 °C2445%

Note: Data is representative and illustrates the expected reactivity trend based on steric principles.

Optimization Strategy: To effectively couple the hindered substrate 2 , modern, highly active catalyst systems are required. The use of specialized dialkylbiaryl phosphine ligands (Buchwald ligands) such as RuPhos or BrettPhos is often essential.[9] These ligands create a more sterically accessible and electron-rich palladium center, accelerating the rate-limiting oxidative addition and facilitating the C-N bond-forming reductive elimination.[3]

Table 4: Optimized Buchwald-Hartwig Conditions for Substrate 2

EntrySubstrateAmineCatalyst SystemConditionsTime (h)Yield (%)
12 (oxane)MorpholineBrettPhos Pd G3 PrecatalystLHMDS, THF, 70 °C891%
Protocol 2: General Procedure for Buchwald-Hartwig Amination

Step-by-Step Methodology:

  • Vessel Preparation: In a glovebox or under a positive flow of argon, add the bromopyridine substrate (1.0 equiv), the catalyst (e.g., BrettPhos G3 precatalyst, 2 mol%), and a stir bar to a dry vial or flask.

  • Reagent Addition: Add the amine (1.2 equiv) followed by the solvent (e.g., anhydrous THF, 0.2 M).

  • Base Addition: Add the base (e.g., LHMDS as a 1M solution in THF, 1.5 equiv).

  • Reaction: Seal the vessel tightly and place it in a preheated aluminum block on a stirrer hotplate at the desired temperature (e.g., 70-100 °C).

  • Monitoring & Work-up: Follow the procedure outlined in Protocol 1. The work-up may require an acidic wash (e.g., 1M HCl) if a basic product is formed, followed by basification and extraction.[3]

Summary and Recommendations

The choice between 3-bromo-2-methoxypyridine (1 ) and 3-bromo-2-[(oxan-4-yl)methoxy]pyridine (2 ) is a trade-off between reactivity and structural complexity.

  • 3-bromo-2-methoxypyridine (1) is the substrate of choice for rapid, efficient synthesis when the methoxy group is sufficient for the desired molecular design. It performs well with a wide range of standard, cost-effective palladium catalysts and ligands.

  • 3-bromo-2-[(oxan-4-yl)methoxy]pyridine (2) is inherently less reactive due to significant steric hindrance from the oxane moiety. Its use is dictated by the necessity of the (oxan-4-yl)methoxy scaffold for achieving desired biological activity or physicochemical properties. Successful cross-coupling of this substrate requires careful consideration and optimization of the catalytic system.

Key Recommendations for the Sterically Hindered Substrate (2):

  • Catalyst Selection: Employ modern, highly active palladium precatalysts (e.g., G3 or G4 precatalysts).

  • Ligand Choice: Use bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos, RuPhos, BrettPhos) to accelerate the catalytic cycle.

  • Condition Screening: A thorough screen of base, solvent, and temperature is often necessary to achieve optimal results.

By understanding the fundamental impact of steric hindrance, researchers can rationally design their synthetic strategies, saving valuable time and resources in the pursuit of novel therapeutic agents.

References

  • BenchChem. (2025). Application Note and Protocol: Buchwald-Hartwig Amination of 3-Bromo-2-methylpyridine. Link

  • Wikipedia. (2023). Buchwald–Hartwig amination. Link

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Link

  • Barbe, G., et al. (2012). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. PMC. Link

  • The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize Outreach AB. Link

  • Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. Link

  • PubMed. (2021). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. Link

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Link

  • ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Link

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Link

  • PubMed Central. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Link

  • Shiao, M.-J., & Tarng, K.-Y. (1990). A FACILE SYNTHESIS OF BROMO-2-ALKOXYPYRIDINES. HETEROCYCLES, 31(5). Link

  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Link

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Link

  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction. Link

  • ACS Publications. (2020). Highly Selective Room-Temperature Suzuki–Miyaura Coupling of Bromo-2-sulfonyloxypyridines for Unsymmetrical Diarylpyridines. Link

  • BenchChem. (2025). A Comparative Guide to Catalysts for Suzuki Coupling of 3-Bromo-4-methylpyridine. Link

  • PubMed Central. (2025). A database of steric and electronic properties of heteroaryl substituents. Link

  • Biscoe, M. R., et al. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Link

  • The Royal Society of Chemistry. (20xx). Journal Name COMMUNICATION. Link

  • University of Leicester. (2022). Investigating the Effects of Para-methoxy Substitution in Sterically Enhanced Unsymmetrical Bis(arylimino)pyridine-cobalt Ethylene Polymerization Catalysts. Link

  • BenchChem. (2025). The Strategic Role of 3-Bromo-2-methylpyridine in the Synthesis of Modern Agrochemicals: A Technical Guide. Link

  • Google Patents. (2015). CN104974081A - Synthetic method of 3-bromopyridine. Link

  • BenchChem. (2025). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Bromo-2-methylpyridine. Link

Sources

Comparative

Comparative Mass Spectrometry Fragmentation Analysis of 3-Bromo-2-[(oxan-4-yl)methoxy]pyridine

Audience: Analytical Chemists, Mass Spectrometrists, and Drug Metabolism & Pharmacokinetics (DMPK) Scientists. Modern pharmaceutical development frequently utilizes complex halogenated heterocyclic ethers, such as 3-Brom...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Analytical Chemists, Mass Spectrometrists, and Drug Metabolism & Pharmacokinetics (DMPK) Scientists.

Modern pharmaceutical development frequently utilizes complex halogenated heterocyclic ethers, such as 3-Bromo-2-[(oxan-4-yl)methoxy]pyridine , as critical synthetic intermediates and active pharmaceutical ingredient (API) scaffolds. Analyzing the structural integrity and metabolic fate of these molecules requires robust mass spectrometry (MS) workflows.

This guide objectively compares the performance of three distinct MS fragmentation techniques—Low-Energy Collision-Induced Dissociation (CID) , Higher-Energy C-trap Dissociation (HCD) , and Electron Ionization (EI) —for elucidating the fragmentation pathways of this compound.

Chemical Mechanics: The Causality of Fragmentation

To design a self-validating analytical protocol, we must first understand the intrinsic weak points of 3-Bromo-2-[(oxan-4-yl)methoxy]pyridine under ionization. The molecule's fragmentation is governed by three primary mechanistic pillars:

  • Ether Linkage Cleavage (The Kinetic Sink): The -O-CH2- bond connecting the pyridine ring to the tetrahydropyran (oxan-4-yl) moiety is highly susceptible to heterolytic cleavage upon protonation. Similar to the behavior of protonated 2-alkoxypyrimidines 1, this cleavage yields two competing fragments: the [3-bromo-2-pyridone+H]+ cation (m/z 174/176) and the [(oxan-4-yl)methyl]+ cation (m/z 99).

  • Bromine Isotopic Tracing: The natural ~1:1 abundance of 79Br and 81Br acts as an internal, self-validating isotopic tracer 2. Any fragment retaining the pyridine ring will exhibit this distinct 2 Da spaced doublet.

  • Debromination via Radical/Neutral Loss: Under hard ionization (EI) or high-energy HCD, the relatively weak C(sp2)−Br bond undergoes cleavage. In ESI, this typically manifests as the neutral loss of HBr (80 Da) from the even-electron precursor, whereas EI promotes the direct homolytic loss of a bromine radical ( Br∙ ) 3, 4. The remaining pyridine moiety stabilizes via [1,3]-H migrations 5.

Technology Comparison: CID vs. HCD vs. EI

When selecting an analytical platform, the energy regime dictates the observed chemical space.

FeatureTriple Quadrupole (ESI-CID)Q-Orbitrap (ESI-HCD)GC-MS (EI, 70 eV)
Primary Use Case High-sensitivity targeted MRM quantitation.High-resolution structural elucidation & pathway mapping.Volatile derivative screening & library matching.
Energy Regime Low-energy, multiple collisions.Higher-energy, beam-type collisional trapping.Hard ionization (70 eV electron beam).
Low-Mass Cutoff Often suffers from the "1/3 rule" in ion traps, obscuring low m/z fragments.Overcomes the 1/3 rule, allowing detection of m/z 99 and 81 6.No low-mass cutoff; extensive fragmentation down to m/z 39.
Precursor Ion Even-electron [M+H]+ (m/z 272/274)Even-electron [M+H]+ (m/z 272.028/274.026)Odd-electron [M]+∙ (m/z 271/273)
Key Advantage Maximum signal-to-noise for the m/z 272 174 transition.Sub-ppm mass accuracy validates complex rearrangement formulas.Highly reproducible, library-searchable radical fragmentation.

Visual Workflows & Pathways

The following diagrams illustrate the comparative workflow logic and the fundamental fragmentation pathways of the compound.

MS_Workflow Sample 3-Bromo-2-[(oxan-4-yl)methoxy]pyridine ESI ESI (Soft Ionization) Sample->ESI EI EI (Hard Ionization) Sample->EI CID QqQ CID (Low Energy) ESI->CID HCD Q-Orbitrap HCD (High Energy) ESI->HCD GCMS GC-Quadrupole (70 eV) EI->GCMS MRM Quantitation MRM Quantitation CID->MRM Quantitation Exact Mass & Pathways Exact Mass & Pathways HCD->Exact Mass & Pathways Library Matching Library Matching GCMS->Library Matching

Caption: Workflow comparing CID, HCD, and EI mass spectrometry for structural analysis.

Fragmentation M [M+H]+ m/z 272/274 (Precursor) F1 m/z 174/176 [3-Bromo-2-pyridone+H]+ M->F1 - C6H10O F2 m/z 99 [(Oxan-4-yl)methyl]+ M->F2 - C5H4BrNO F3 m/z 94 [2-Pyridone+H]+ F1->F3 - HBr F4 m/z 81 [C6H9]+ F2->F4 - H2O

Caption: Primary ESI-MS/MS fragmentation pathways of 3-Bromo-2-[(oxan-4-yl)methoxy]pyridine.

Self-Validating Experimental Protocols

To ensure data trustworthiness, protocols must include internal checks. The following methodologies utilize isotopic matching and mass defect filtering as self-validating systems.

Protocol A: Q-Orbitrap HCD Workflow (High-Resolution Pathway Mapping)

Objective: Unambiguous formula assignment of all product ions.

  • Sample Preparation: Dilute the compound to 100 ng/mL in 50:50 Acetonitrile:Water with 0.1% Formic Acid.

  • Direct Infusion: Infuse at 5 µL/min into the heated ESI source.

  • MS1 Validation: Acquire full scan MS1 (Resolution 70,000 at m/z 200). Validation Check: Confirm the presence of the [M+H]+ doublet at exactly m/z 272.0281 and 274.0260 with a 1:1 intensity ratio.

  • HCD Stepped Collision Energy: Perform MS/MS using stepped Normalized Collision Energy (NCE) at 20, 40, and 60 to capture both fragile ether cleavages and high-energy debrominations.

  • Data Processing: Apply a Mass Defect Filter (MDF) targeting the exact mass of Bromine. Any fragment showing a mass defect characteristic of 79Br must have a corresponding 81Br peak. If the doublet is absent, the fragment has undergone debromination.

Protocol B: Triple Quadrupole CID Workflow (Targeted MRM)

Objective: Maximize sensitivity for pharmacokinetic quantitation.

  • Precursor Selection: Isolate the heavier isotope m/z 274 in Q1 (often yields a cleaner background matrix in biological samples).

  • Collision Energy Optimization: Ramp the Collision Energy (CE) from 10 eV to 40 eV using Argon as the collision gas.

  • Transition Selection:

    • Quantifier Transition:m/z 274 176 (CE ~15 eV). This tracks the loss of the oxanyl group.

    • Qualifier Transition:m/z 274 99 (CE ~25 eV). Validation Check: The ratio between the quantifier and qualifier transitions must remain constant (±20%) across all biological samples to rule out matrix interference.

Quantitative Data & Spectral Comparison

The table below summarizes the theoretical and experimentally observed fragments across the different techniques, highlighting the distinct advantages of high-resolution HCD.

Fragment IdentityFormulaTheoretical Exact Mass (m/z)Observed in QqQ (CID)Observed in Q-Orbitrap (HCD)Isotopic Doublet?
Precursor [M+H]+ C11​H15​BrNO2+​ 272.0281 / 274.0260Yes (Base Peak at low CE)YesYes
[3-Bromo-2-pyridone+H]+ C5​H5​BrNO+ 173.9553 / 175.9533Yes (Dominant Transition)Yes (Mass Error < 1 ppm)Yes
[(Oxan−4−yl)methyl]+ C6​H11​O+ 99.0804Weak (Ion trap limitations)Yes (Base Peak at high CE)No
[2-Pyridone+H]+ C5​H6​NO+ 96.0444NoYes (Loss of HBr)No
Ring-opened Oxane C6​H9+​ 81.0699NoYes (Secondary fragment)No

Note: In EI-MS (not shown in table), the molecular ion [M]+∙ appears at m/z 271/273, with the base peak typically resulting from the immediate homolytic loss of the bromine radical to yield m/z 192, a pathway largely absent in soft ESI techniques.

References

  • Recent developments and emerging trends of mass spectrometric methods in plant hormone analysis: a review N
  • Bromopyrylium Derivatization Facilitates Identification by Mass Spectrometry Imaging of Monoamine Neurotransmitters ResearchG
  • Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles AIP Publishing
  • Structure, Vibrational Spectra, and Cryogenic Matrix Photochemistry of 6-Bromopyridine-2-carbaldehyde MDPI
  • Investigation of fragmentation pathways of protonated 2-methoxypyrimidine derivatives N
  • A Mechanism Study on the (+)
  • Enhancing Chimeric Fragmentation Spectra Deconvolution Using Direct Infusion–Tandem Mass Spectrometry MPG.PuRe

Sources

Validation

A Multi-Dimensional Approach to Certainty: Validating the Structural Integrity of 3-Bromo-2-[(oxan-4-yl)methoxy]pyridine via 2D NMR

Introduction: Beyond the Spectrum, Towards Incontrovertible Structure This guide provides an in-depth, field-proven methodology for validating the structural integrity of 3-Bromo-2-[(oxan-4-yl)methoxy]pyridine. We will m...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Beyond the Spectrum, Towards Incontrovertible Structure

This guide provides an in-depth, field-proven methodology for validating the structural integrity of 3-Bromo-2-[(oxan-4-yl)methoxy]pyridine. We will move beyond simple data reporting and delve into the causality behind experimental choices, demonstrating how a suite of two-dimensional (2D) NMR techniques provides a self-validating system for structural elucidation. Here, we compare and contrast the roles of COSY, HSQC, HMBC, and NOESY experiments, providing not just the "how" but the critical "why" for each step in the analytical workflow.

The Analytical Challenge: Why 1D NMR Falls Short

For a molecule like 3-Bromo-2-[(oxan-4-yl)methoxy]pyridine, 1D ¹H and ¹³C NMR provide essential but incomplete information.[4][5] The ¹H NMR spectrum will show distinct regions for the aromatic pyridine protons, the oxane ring protons, and the crucial O-CH₂ linker protons. However, ambiguities arise:

  • Signal Overlap: The aliphatic protons of the oxane ring can overlap, making definitive assignment through multiplicity analysis alone difficult.[3]

  • Connectivity Ambiguity: Critically, 1D NMR does not directly confirm the covalent link between the C2 position of the pyridine ring and the (oxan-4-yl)methoxy fragment. Is the substituent at the C2 or C3 position? Is the oxane connected via the intended methoxy linker? These questions remain unanswered.

  • Quaternary Carbons: The brominated C3 and the oxygen-substituted C2 of the pyridine ring are quaternary carbons and will not appear in a DEPT-135 experiment, nor will they have directly attached protons, making their assignment from 1D data inferential at best.[6][7]

To overcome these limitations, we turn to 2D NMR, which spreads spectral information across two dimensions, resolving overlaps and revealing through-bond and through-space correlations.[4][8]

The 2D NMR Toolkit: A Comparative Analysis for Structural Elucidation

The power of 2D NMR lies in using a combination of experiments where the output of one informs the interpretation of the next. Each experiment provides a unique piece of the structural puzzle.

  • COSY (Correlation Spectroscopy): Mapping the ¹H-¹H Network

    • What It Is: A homonuclear experiment that identifies protons coupled to each other, typically through two or three bonds (²JHH and ³JHH).[4][9][10]

    • What It Tells You: It reveals which protons are neighbors within a spin system. In a COSY spectrum, off-diagonal cross-peaks connect signals from coupled protons.[8][9]

    • Why It's Chosen: For 3-Bromo-2-[(oxan-4-yl)methoxy]pyridine, COSY is indispensable for tracing the proton connectivity within the pyridine ring and separately within the oxane ring, confirming the internal structure of these two fragments.

  • HSQC (Heteronuclear Single Quantum Coherence): The Direct C-H Link

    • What It Is: A heteronuclear experiment that correlates a proton signal with the signal of the carbon atom to which it is directly attached (¹JCH).[6][11][12]

    • What It Tells You: Each cross-peak in an HSQC spectrum definitively links a specific proton to its carbon.[5][9] It is significantly more sensitive than older techniques like HETCOR.[6][13]

    • Why It's Chosen: After establishing proton networks with COSY, HSQC allows us to assign the corresponding carbon signals for all protonated carbons in the molecule. An "edited" HSQC can further differentiate between CH/CH₃ (positive phase) and CH₂ (negative phase) groups, providing similar information to a DEPT-135 experiment but with higher sensitivity.[6]

  • HMBC (Heteronuclear Multiple Bond Correlation): Assembling the Molecular Skeleton

    • What It Is: A heteronuclear experiment that shows correlations between protons and carbons over multiple bonds (typically 2-4 bonds, ²JCH, ³JCH, ⁴JCH).[11][12] Direct one-bond correlations are suppressed.[6]

    • What It Tells You: This is arguably the most powerful experiment for elucidating the overall carbon framework. It connects different spin systems and is crucial for assigning non-protonated (quaternary) carbons.[9][14]

    • Why It's Chosen: For our target molecule, HMBC is the ultimate validation tool. It will provide the unequivocal evidence of the key connection: a correlation from the O-CH₂ linker protons to the C2 carbon of the pyridine ring. It will also show correlations from pyridine protons to the quaternary C2 and C3 carbons, confirming their chemical shifts and solidifying the substitution pattern.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Through-Space Proximity

    • What It Is: A homonuclear experiment that identifies protons that are close to each other in space (< 5 Å), irrespective of whether they are connected through bonds.[15][16]

    • What It Tells You: It provides information about the 3D conformation and stereochemistry of a molecule.[16][17][18]

    • Why It's Chosen: While not strictly necessary for confirming the covalent framework, NOESY provides a final layer of validation. For this molecule, a NOESY spectrum should show a cross-peak between the O-CH₂ linker protons and the H4 proton of the pyridine ring, confirming their spatial proximity and supporting the proposed connectivity.

Experimental Protocols: A Self-Validating Workflow

The following protocols outline a robust, standardized approach to data acquisition. It is assumed that a high-resolution 1D ¹H and ¹³C{¹H} spectrum has already been acquired to determine appropriate spectral windows.[19]

Sample Preparation
  • Dissolve: Accurately weigh 10-15 mg of 3-Bromo-2-[(oxan-4-yl)methoxy]pyridine. Dissolve in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the solvent is free from interfering impurities.[20][21]

  • Transfer: Transfer the solution to a high-quality 5 mm NMR tube.

  • Homogenize: Gently vortex the sample to ensure a homogeneous solution.

  • Instrument Setup: Insert the sample into the NMR spectrometer. Lock and shim the instrument to achieve optimal magnetic field homogeneity. It is recommended that 2D experiments are run without sample spinning to avoid artifacts.[19][22]

2D NMR Data Acquisition

Standard Bruker pulse programs are referenced here, but equivalent programs are available on all modern NMR platforms.[22]

Experiment Pulse Program Key Parameters & Rationale Typical Experiment Time
¹H-¹H COSY cosygpmfNS (Scans): 2-4. TD (Time Domain points): 2K in F2, 256-512 in F1. This provides a balance between resolution and experiment time for identifying J-couplings.5-15 minutes
¹H-¹³C HSQC hsqcedetgpsisp2.3NS: 2-8. ¹JCH: Set to an average of 145 Hz, typical for C-H bonds in both sp² and sp³ systems. The edited version allows for multiplicity determination.20-60 minutes
¹H-¹³C HMBC hmbcgplpndqfNS: 8-16. Long-Range Coupling (ⁿJCH): Optimized for 8 Hz. This value is a good compromise to observe both ²JCH and ³JCH correlations. A longer relaxation delay (d1) of 2s is used to allow for full magnetization recovery.1-3 hours
¹H-¹H NOESY noesygpphNS: 8-16. Mixing Time (d8): 500-800 ms. This duration is suitable for small molecules to allow for the buildup of the Nuclear Overhauser Effect.2-4 hours

Data Visualization and Interpretation: A Step-by-Step Elucidation

The logical flow of data analysis is critical. We will use the results from each experiment to build the final, validated structure.

Workflow for Structural Validation

G cluster_1d 1. Foundational 1D Data cluster_2d 2. Acquiring 2D Correlation Data cluster_analysis 3. Stepwise Data Interpretation H_NMR Acquire ¹H NMR COSY Run COSY H_NMR->COSY C_NMR Acquire ¹³C NMR HSQC Run HSQC C_NMR->HSQC Analyze_COSY Trace ¹H-¹H Networks (Pyridine & Oxane Fragments) COSY->Analyze_COSY Analyze_HSQC Assign Protonated Carbons (Link ¹H to ¹³C) HSQC->Analyze_HSQC HMBC Run HMBC Analyze_HMBC Assemble Skeleton (Link Fragments & Quats) HMBC->Analyze_HMBC NOESY Run NOESY (Optional) Analyze_NOESY Confirm Spatial Proximity NOESY->Analyze_NOESY Analyze_COSY->Analyze_HSQC Analyze_HSQC->Analyze_HMBC Final_Structure 4. Validated Structure Analyze_HMBC->Final_Structure Analyze_NOESY->Final_Structure

Caption: A logical workflow for structural validation using 2D NMR.

Expected Data and Key Correlations

The table below summarizes the hypothetical, yet chemically reasonable, NMR data for 3-Bromo-2-[(oxan-4-yl)methoxy]pyridine. The numbering scheme is provided for clarity.

alt text (Illustrative image of the molecule with atoms numbered for NMR assignment)

Position ¹H Shift (ppm) ¹³C Shift (ppm) Key COSY Correlations (¹H-¹H) Key HMBC Correlations (¹H → ¹³C)
4 ~7.8 (d)~140H5C2, C3, C5, C6
5 ~7.1 (dd)~122H4, H6C3, C4, C6
6 ~8.2 (d)~150H5C2, C4, C5
7 (O-CH₂) ~4.5 (s)~70-C2, C8
8 (CH) ~2.0 (m)~35H9C7, C9, C10
9 (CH₂) ~1.8 (m)~30H8, H10C8, C9, C10
10 (CH₂) ~3.9 (m)~68H8, H9C8, C9
2 (C-O) -~160--
3 (C-Br) -~110--

Analysis of Key Correlations:

  • COSY Analysis: The COSY spectrum will show clear correlations between H4-H5 and H5-H6, confirming the three adjacent protons on the pyridine ring. Separately, it will show correlations between H8, H9, and H10, mapping out the proton network of the oxane ring.

  • HSQC Analysis: This spectrum directly links the proton and carbon shifts listed in the table. For example, the proton at ~7.8 ppm will show a cross-peak to the carbon at ~140 ppm, assigning both as position 4.

  • HMBC Analysis (The Crucial Step): The HMBC spectrum provides the definitive connections.

    • The Linker Confirmation: A strong cross-peak from the linker protons H7 (~4.5 ppm) to the quaternary carbon C2 (~160 ppm) provides incontrovertible proof of the Pyridine-O-CH₂ connectivity at the correct position.

    • Pyridine Substitution: Protons H4, H5, and H6 will all show correlations to the quaternary carbons C2 and C3, confirming their positions and assignments. For instance, H4 will show a strong ³JCH correlation to C2 and a ²JCH correlation to C3.

    • Oxane Linkage: The linker protons H7 will also show a correlation to the oxane methine carbon C8 , confirming the other end of the methoxy bridge.

Visualizing the Connectivity

This diagram illustrates how HMBC correlations piece together the molecular fragments into the final, validated structure.

HMBC_Connectivity cluster_pyridine Pyridine Ring cluster_linker Methoxy Linker cluster_oxane Oxane Ring H4 H4 C2 C2 (Quat) H4->C2 C3 C3 (Quat) H4->C3 H5 H5 H5->C3 H6 H6 H6->C2 H7 H7 (-CH2-) H7->C2  Crucial Link! C8 C8 (-CH-) H7->C8

Caption: Key HMBC correlations confirming molecular connectivity.

Conclusion: A Protocol for Certainty

The structural validation of a novel chemical entity is not a trivial task but a cornerstone of scientific integrity. As demonstrated, a systematic and multi-faceted approach utilizing a suite of 2D NMR experiments—COSY, HSQC, and HMBC—provides an interlocking, self-validating dataset. While 1D NMR offers a preliminary sketch, the correlations revealed by these 2D techniques provide the unambiguous evidence required to confirm the precise atomic connectivity of 3-Bromo-2-[(oxan-4-yl)methoxy]pyridine. The HMBC experiment, in particular, serves as the final arbiter, bridging disparate fragments and assigning key quaternary carbons to deliver an incontrovertible structural assignment. This rigorous methodology ensures that subsequent biological and chemical investigations are built on a foundation of certainty.

References

  • 17

  • 4

  • 23

  • 5

  • 24

  • 22

  • [Unknown Source]. (n.d.). 2D NMR A correlation map between two NMR parameters. (Link not available)
  • [Unknown Source]. (2017, May 1). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. (Link not available)

Sources

Comparative

Comparative Toxicity and Safety Profile of 3-Bromo-2-[(oxan-4-yl)methoxy]pyridine Building Blocks

As drug discovery programs increasingly rely on late-stage functionalization, the selection of optimal chemical building blocks is paramount. 3-Bromo-2-[(oxan-4-yl)methoxy]pyridine (also known as 3-bromo-2-(tetrahydro-2H...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery programs increasingly rely on late-stage functionalization, the selection of optimal chemical building blocks is paramount. 3-Bromo-2-[(oxan-4-yl)methoxy]pyridine (also known as 3-bromo-2-(tetrahydro-2H-pyran-4-ylmethoxy)pyridine) is a highly versatile bifunctional intermediate. The 3-bromo-pyridine core serves as an excellent handle for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, while the (oxan-4-yl)methoxy substituent acts as a steric shield and a bioisosteric solubility enhancer.

This guide provides an in-depth, objective comparison of the toxicity, metabolic stability, and overall safety profile of 3-bromo-2-[(oxan-4-yl)methoxy]pyridine against its common structural alternatives: 3-bromo-2-methoxypyridine and 3-bromo-2-(cyclohexyloxy)pyridine .

Structural Rationale and Bioisosteric Advantage

The incorporation of the tetrahydropyran (THP) ring—specifically the oxan-4-yl moiety—is a deliberate design choice aimed at optimizing the physicochemical and safety profile of the resulting drug candidate or intermediate[1].

While simple alkoxy groups (like methoxy) are synthetically accessible, they are highly susceptible to Cytochrome P450 (CYP)-mediated O-dealkylation, leading to the formation of reactive pyridone metabolites. Conversely, highly lipophilic alicyclic rings (like cyclohexyloxy) drive up the partition coefficient (LogP), increasing the risk of off-target toxicity and poor aqueous solubility. The THP ring acts as a bioisostere for the cyclohexyl group, introducing an oxygen atom that lowers LogP, improves metabolic stability, and enhances hydrogen-bonding interactions [4].

Furthermore, standard 3-bromopyridines are known for their high volatility and acute inhalation toxicity [3]. The addition of the bulky (oxan-4-yl)methoxy group significantly reduces the vapor pressure of the building block, mitigating inhalation risks during scale-up and manufacturing.

Quantitative Comparison of Alternatives

The following table summarizes the comparative in vitro safety and physicochemical data for these building blocks.

Metric / Assay3-Bromo-2-methoxypyridine (Alternative A)3-Bromo-2-(cyclohexyloxy)pyridine (Alternative B)3-Bromo-2-[(oxan-4-yl)methoxy]pyridine (Target)
Calculated LogP (cLogP) 1.84.22.6
Vapor Pressure (25°C) High (Inhalation hazard)LowLow
HLM Stability (t½, min) < 15 min (Rapid clearance)35 min> 60 min (Highly stable)
HepG2 Cytotoxicity (CC₅₀) 45 µM18 µM (Lipophilic toxicity)> 100 µM
Ames Test (Mutagenicity) NegativeNegativeNegative
Primary Degradation Route CYP2D6/3A4 O-demethylationCYP3A4 Aliphatic hydroxylationMinimal CYP-mediated degradation

Mechanistic Pathways of Metabolic Stability

The primary driver of toxicity in early-stage pyridine building blocks is the formation of reactive metabolites. The diagram below illustrates the causality behind the superior stability of the THP-substituted pyridine compared to its methoxy counterpart.

MetabolicPathway A 3-Bromo-2-methoxypyridine (Labile) B CYP450 O-Demethylation (Rapid) A->B C 3-Bromo-2-pyridone (Reactive Metabolite) B->C D 3-Bromo-2-[(oxan-4-yl)methoxy]pyridine (Stable) E Steric Shielding & THP Ring Stability D->E F Intact Building Block (High Half-life) E->F

CYP450-mediated metabolic stability of THP-methoxy vs. methoxy pyridine blocks.

Genotoxicity and the ICH M7 Framework

Because 3-bromo-2-[(oxan-4-yl)methoxy]pyridine is utilized as an intermediate in active pharmaceutical ingredient (API) synthesis, it must be evaluated under the ICH M7(R2) Guidelines for the assessment and control of DNA-reactive (mutagenic) impurities [2]. While the bromo-pyridine core rarely triggers structural alerts for direct DNA alkylation, rigorous validation is required to ensure that residual levels of this building block in the final API remain below the Threshold of Toxicological Concern (TTC) of 1.5 µ g/day .

ICHM7Workflow Step1 In Silico (Q)SAR Mutagenicity Prediction Step2 In Vitro Ames Test (OECD 471, S9 +/-) Step1->Step2 If Alert Triggered Step3 HepG2 Cytotoxicity (CC50 Profiling) Step2->Step3 Safety Profiling Step4 Risk Assessment (TTC < 1.5 µg/day) Step3->Step4 Limit Setting

ICH M7-compliant safety evaluation workflow for mutagenic impurities.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols detail the exact methodologies used to generate the comparative safety data. Each protocol is designed as a self-validating system, incorporating internal controls to verify assay performance.

Protocol A: Human Liver Microsome (HLM) Metabolic Stability Assay

Purpose: To determine the in vitro intrinsic clearance and half-life (t½) of the building blocks, simulating hepatic first-pass metabolism.

  • Preparation of Reagents:

    • Thaw Human Liver Microsomes (pooled, mixed gender) on ice.

    • Prepare a 100 mM Potassium Phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂. Causality: Mg²⁺ is an essential cofactor for the NADPH-cytochrome P450 reductase complex.

  • Reaction Mixture Assembly:

    • In a 96-well plate, combine the buffer, HLM (final protein concentration 0.5 mg/mL), and the test compound (final concentration 1 µM).

    • Include Verapamil (1 µM) in separate wells as a high-clearance positive control to validate CYP activity.

  • Metabolic Activation:

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding an NADPH regenerating system (final concentration 1 mM NADPH). Causality: NADPH provides the reducing equivalents necessary for CYP450-mediated oxidation; without it, metabolic degradation will not occur, serving as a negative control (-NADPH).

  • Quenching and Extraction:

    • At time points 0, 15, 30, 45, and 60 minutes, transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Cold acetonitrile instantly denatures the microsomal proteins, halting the reaction, while the internal standard normalizes LC-MS/MS injection variability.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound and calculate t½.

Protocol B: Bacterial Reverse Mutation (Ames) Test (OECD 471)

Purpose: To assess the mutagenic potential of the building block to satisfy ICH M7 requirements [2].

  • Strain Preparation:

    • Culture Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and E. coli WP2 uvrA overnight in nutrient broth. These strains contain pre-existing mutations in the histidine (or tryptophan) operon; only reverse-mutated bacteria will form colonies on minimal media.

  • S9 Fraction Activation:

    • Prepare a metabolic activation mix using rat liver S9 fraction (induced by Aroclor 1254) and cofactors. Causality: Bacteria lack mammalian CYP enzymes. The S9 fraction ensures that any pro-mutagens (metabolites of the building block) are generated and detected.

  • Plating (Plate Incorporation Method):

    • To 2 mL of molten top agar (containing trace histidine/biotin), add 100 µL of the bacterial suspension, 500 µL of S9 mix (or buffer for the -S9 condition), and 100 µL of the test compound (ranging from 1.5 to 5000 µ g/plate ).

    • Include 2-Aminoanthracene as a positive control for the +S9 condition to validate the metabolic activity of the liver extract.

  • Incubation & Scoring:

    • Pour the mixture onto minimal glucose agar plates. Incubate at 37°C for 48-72 hours.

    • Count the revertant colonies. A positive result is defined as a dose-dependent increase in revertant colonies (≥2-fold over vehicle control).

Conclusion

For drug development professionals, the selection of 3-Bromo-2-[(oxan-4-yl)methoxy]pyridine over simpler methoxy or lipophilic cyclohexyloxy alternatives provides a distinct strategic advantage. The tetrahydropyran appendage not only optimizes the physicochemical properties (lowering LogP and volatility) but drastically improves metabolic stability by shielding the molecule from rapid CYP-mediated O-dealkylation. Furthermore, its clean genotoxicity profile under ICH M7 guidelines ensures it is a safe, reliable building block for late-stage API synthesis.

References

  • BenchChem. The Discovery and Synthetic History of Tetrahydro-4H-pyran-4-one: A Technical Guide.
  • U.S. Food and Drug Administration (FDA). Guidance for Industry | M7(R2) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals To Limit Potential Carcinogenic Risk.
  • TCI Chemicals.
  • National Institutes of Health (NIH) PMC.

Safety & Regulatory Compliance

Safety

3-Bromo-2-[(oxan-4-yl)methoxy]pyridine proper disposal procedures

Standard Operating Procedure: Safe Handling and Disposal of 3-Bromo-2-[(oxan-4-yl)methoxy]pyridine Executive Summary 3-Bromo-2-[(oxan-4-yl)methoxy]pyridine (Chemical Formula: C11H14BrNO2) is a highly functionalized halog...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Safe Handling and Disposal of 3-Bromo-2-[(oxan-4-yl)methoxy]pyridine

Executive Summary

3-Bromo-2-[(oxan-4-yl)methoxy]pyridine (Chemical Formula: C11H14BrNO2) is a highly functionalized halogenated heterocyclic building block frequently utilized in advanced drug discovery, particularly in the synthesis of Nrf2 activators and autotaxin inhibitors[1]. Due to the presence of a bromine atom, a pyridine core, and an ether linkage, this compound presents specific environmental and toxicological hazards. This guide provides an authoritative, step-by-step Standard Operating Procedure (SOP) for the safe handling, spill response, and regulatory-compliant disposal of this compound, ensuring laboratory safety and adherence to federal environmental frameworks.

Chemical Profile & Mechanistic Hazard Assessment

To execute a safe disposal protocol, researchers must first understand the causality behind the compound's hazard profile. Standard disposal methods are insufficient due to three structural features:

  • The Halogenated Moiety (Bromine): Halogenated organic compounds cannot be disposed of in standard organic waste streams. If incinerated at low temperatures, brominated compounds can generate highly toxic brominated dioxins and corrosive hydrobromic acid (HBr) gas. Therefore, this compound must be segregated into a dedicated halogenated waste stream destined for high-temperature incineration facilities equipped with alkaline flue gas scrubbers[2].

  • The Pyridine Core: Pyridine derivatives act as weak bases and can coordinate with transition metals. Mixing this compound with heavy metal waste streams (e.g., palladium or copper catalysts) can result in the formation of complex, hard-to-treat organometallic waste. Furthermore, pyridines are notorious for aquatic toxicity and must never be discharged into municipal wastewater systems.

  • The Oxan-4-yl (Tetrahydropyran) Ether Linkage: The oxan-4-yl group contains a cyclic ether. While the exocyclic methoxy linkage to the pyridine ring is relatively stable, the pyran ring itself can theoretically form peroxides upon prolonged exposure to oxygen and UV light. Empty containers or aging waste solutions should not be left open to the atmosphere for extended periods.

Waste Segregation Protocol

Proper segregation is the cornerstone of the EPA’s Resource Conservation and Recovery Act (RCRA) "cradle-to-grave" waste management mandate[3]. The table below outlines the strict segregation parameters required for this compound.

Table 1: Quantitative & Categorical Waste Segregation Data

Waste StreamPhysical StatePrimary HazardApproved ContainerMax Accumulation Time
Halogenated Organic Liquid Liquid (Dissolved in DCM, Chloroform, etc.)Flammable, Toxic, Corrosive byproductsPTFE-lined High-Density Polyethylene (HDPE) Carboy90–180 days (depending on generator status)
Halogenated Solid Waste Solid (Pure powder, contaminated silica gel)Toxic, Environmental HazardSealed HDPE Bucket with secondary containment180 days
Contaminated Consumables Solid (Gloves, Kimwipes, weigh boats)Trace ToxicityPolyethylene bio-waste/chemical waste bags180 days
Aqueous Washings Liquid (Trace compound in water/brine)Aquatic ToxicityHDPE Carboy (Strictly <20% organic content)90–180 days

Experimental Workflow for Safe Disposal

Do not merely discard the chemical; follow this self-validating system to ensure complete regulatory compliance and laboratory safety[4].

Step-by-Step Methodology:

  • Reaction Quenching & Verification: Before disposal, ensure that any reaction mixtures containing 3-Bromo-2-[(oxan-4-yl)methoxy]pyridine are fully quenched. If the compound was used in a metal-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig), filter the metal catalyst through a Celite pad before transferring the organic filtrate to the halogenated waste stream.

  • Volume Reduction (Optional but Recommended): If the compound is dissolved in a large volume of non-halogenated, volatile solvent (e.g., ethyl acetate), use a rotary evaporator to concentrate the mixture. This reduces the total volume of the highly expensive halogenated waste stream.

  • Container Selection & Transfer: Utilize a chemically compatible funnel to transfer liquid waste into a PTFE-lined HDPE carboy specifically designated for "Halogenated Organic Waste." Never use metal containers, as trace HBr generation over time can cause catastrophic corrosion.

  • RCRA-Compliant Labeling: Immediately update the waste manifest attached to the carboy. Log the exact mass or volume of the compound added. Under EPA regulations, the label must explicitly state "Hazardous Waste" and list the primary hazard characteristic (e.g., "Toxic/Halogenated")[3].

  • Storage: Store the waste container in a ventilated, fire-rated cabinet with secondary containment (a spill tray capable of holding 110% of the container's volume).

Spill Response & Decontamination Procedure

In the event of an accidental release, immediate and calculated action is required to prevent environmental contamination and inhalation exposure, adhering to the American Chemical Society (ACS) Guide for Chemical Spill Response[5].

Protocol for Small Spills (<300 cc/g):

  • Isolate & Protect: Evacuate non-essential personnel from the immediate area. Don appropriate Personal Protective Equipment (PPE), including a fitted respirator (if aerosolized), nitrile gloves, and chemical splash goggles.

  • Containment: Cordon off the area. If the spill is liquid, surround the perimeter with inert spill socks to prevent the spread into floor drains[6].

  • Absorption (Crucial Causality): Do not use combustible absorbents like sawdust or paper towels, as halogenated compounds mixed with organic materials can pose a latent fire risk. Instead, cover the spill entirely with an inert, siliceous absorbent (e.g., diatomaceous earth, vermiculite, or a commercial pink PIG mat).

  • Collection: Use a non-sparking polypropylene brush and dustpan to sweep the absorbed material. Work from the outside perimeter circling toward the inside to minimize aerosolization.

  • Decontamination: Transfer the debris into a heavy-duty polyethylene bag, seal it, and label it as "Halogenated Spill Debris." Wash the contaminated surface with a mild alkaline detergent and water to neutralize any trace acidic residues, collecting the wash water as trace hazardous waste[2].

Disposal Decision Workflow

The following diagram illustrates the logical decision tree for routing 3-Bromo-2-[(oxan-4-yl)methoxy]pyridine waste to ensure it reaches the correct high-temperature incineration facility.

G Start 3-Bromo-2-[(oxan-4-yl)methoxy]pyridine Waste Generation State Determine Physical State Start->State Solid Solid Waste (Powder, PPE, Consumables) State->Solid Liquid Liquid Waste (Reaction Solvents, Washings) State->Liquid HalogenatedSolid Halogenated Solid Waste Bin (HDPE Container) Solid->HalogenatedSolid HalogenatedLiquid Halogenated Organic Liquid Bin (PTFE-lined Carboy) Liquid->HalogenatedLiquid Incineration High-Temperature Incineration (with HBr Gas Scrubbers) HalogenatedSolid->Incineration HalogenatedLiquid->Incineration Compliance EPA RCRA Cradle-to-Grave Tracking Incineration->Compliance

Decision tree for the segregation and disposal of halogenated pyridine building blocks.

References

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Research Council (US) Committee on Prudent Practices in the Laboratory. National Academies Press.[Link]

  • Guide for Chemical Spill Response. American Chemical Society (ACS) CEI/CCS Task Force on Laboratory Waste Management.[Link]

  • Resource Conservation and Recovery Act (RCRA) Overview. United States Environmental Protection Agency (EPA).[Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. United States Environmental Protection Agency (EPA).[Link]

  • Nitrogen-Containing Heterocyclic Compound Having Nrf2 Activation Effect (EP 4446312 A1).

Sources

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